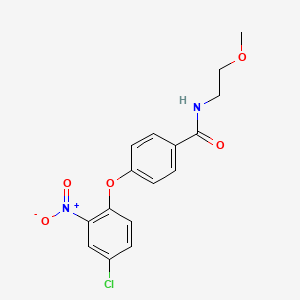
ethyl 1-allyl-7-chloro-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-allyl-7-chloro-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate is an organic compound with the molecular formula C15H13ClFNO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-allyl-7-chloro-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate typically involves multiple steps. One common method includes the reaction of 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. This reaction forms the ethyl ester derivative .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-allyl-7-chloro-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can have different functional groups and oxidation states depending on the reaction conditions .
Aplicaciones Científicas De Investigación
Ethyl 1-allyl-7-chloro-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 1-allyl-7-chloro-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate
- Ethyl 7-chloro-6-fluoro-4-oxo-1-(2-propynyl)-1,4-dihydro-3-quinolinecarboxylate
- Ethyl 1-benzyl-7-chloro-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate
Uniqueness
Ethyl 1-allyl-7-chloro-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its allyl group differentiates it from other quinoline derivatives, potentially leading to unique reactivity and applications .
Propiedades
Fórmula molecular |
C15H13ClFNO3 |
|---|---|
Peso molecular |
309.72 g/mol |
Nombre IUPAC |
ethyl 7-chloro-6-fluoro-4-oxo-1-prop-2-enylquinoline-3-carboxylate |
InChI |
InChI=1S/C15H13ClFNO3/c1-3-5-18-8-10(15(20)21-4-2)14(19)9-6-12(17)11(16)7-13(9)18/h3,6-8H,1,4-5H2,2H3 |
Clave InChI |
CPHNTDSVAJWJOD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)Cl)CC=C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-Methyl-2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B8516826.png)




![N-[2-(Trifluoromethyl)phenyl]benzenecarboximidoyl chloride](/img/structure/B8516864.png)


